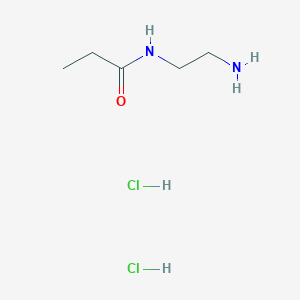

N-(2-Aminoethyl)propanamide dihydrochloride

Description

N-(2-Aminoethyl)propanamide dihydrochloride (CAS: 2230912-75-9) is a hydrochloride salt of a substituted propanamide featuring a primary amine group on the ethyl side chain. Its molecular formula is C₅H₁₃N₃O·2HCl, with a molecular weight of 200.1 g/mol. The compound is characterized by:

- A propanamide backbone.

- An ethylamine substituent at the amide nitrogen.

- Two hydrochloride counterions enhancing solubility in polar solvents.

This compound is primarily utilized in pharmaceutical research as a precursor or intermediate in synthesizing bioactive molecules, such as polyamide nucleic acids (PNAs) and antiviral agents . Its structural simplicity and reactivity make it a versatile building block in organic and medicinal chemistry.

Properties

IUPAC Name |

N-(2-aminoethyl)propanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c1-2-5(8)7-4-3-6;;/h2-4,6H2,1H3,(H,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGQFHKHOJESKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)propanamide dihydrochloride typically involves the reaction of 2-aminoethanol with propionyl chloride, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves using industrial-grade reagents and equipment to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)propanamide dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-aminoethyl)propanoic acid, while reduction may produce N-(2-aminoethyl)propanamine .

Scientific Research Applications

N-(2-Aminoethyl)propanamide dihydrochloride is a chemical compound with diverse applications in scientific research, particularly in pharmacology, medicinal chemistry, and protein interaction studies. It is a dihydrochloride salt of N-(2-aminoethyl)propanamide, featuring an amide functional group that contributes significantly to its chemical behavior and biological activity.

Scientific Research Applications

This compound plays a crucial role in various scientific disciplines:

- Drug Development: It is utilized in the design of new therapeutic agents, particularly those targeting calcium signaling pathways. Derivatives of this compound have been studied for their potential to inhibit store-operated calcium entry (SOCE), which is relevant in conditions associated with calcium dysregulation.

- Protein Interaction Studies: The compound is valuable for studying protein interactions because of its capacity to modify the activity of specific enzymes and receptors. Its amide group facilitates binding with various biological macromolecules, making it a useful tool in biochemical assays.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens:

- Gram-positive bacteria: Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria: Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungal strains: Exhibited antifungal properties against Candida albicans and Fusarium oxysporum.

The Minimum Inhibitory Concentration (MIC) values for these activities range from 4.69 to 156.47 µM, indicating moderate to good efficacy.

Case Studies

- Synthesis of Peptide-Based Radiopharmaceuticals: A study focused on synthesizing a new dipeptide analogue involving this compound demonstrated its potential in developing peptide-based radiopharmaceuticals for imaging tumors and infections. The synthesis involved liquid-phase methods characterized using techniques such as NMR spectroscopy.

- Modulation of Calcium Signaling: Another research article highlighted the compound's role in modulating calcium signaling pathways in cells. The findings indicated that derivatives could inhibit SOCE, suggesting their potential use in treating diseases related to calcium dysregulation.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between N-(2-aminoethyl)propanamide dihydrochloride and analogous compounds:

Key Observations :

- Functional Groups: The presence of an imidazole ring (in β-alanylhistamine) or guanidine group (in N-(2-aminoethyl)guanidine) alters electronic properties and binding affinity compared to the simpler propanamide backbone .

- Solubility : Hydrochloride salts generally enhance water solubility, but branched structures (e.g., 2-methylpropanamide derivatives) may reduce crystallinity .

- Bioactivity : Cyclam-polyamine hybrids exhibit antiviral activity, while β-alanylhistamine derivatives show antioxidant effects .

Biological Activity

N-(2-Aminoethyl)propanamide dihydrochloride is a compound with significant biological activity, particularly in the fields of antimicrobial research and biochemical interactions. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : Approximately 189.07 g/mol

- Functional Groups : The compound features an amide functional group, which is crucial for its reactivity and biological interactions.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Research indicates that derivatives of this compound show effectiveness against various microbial strains, including both Gram-positive and Gram-negative bacteria. Its antimicrobial activity is attributed to its ability to disrupt microbial cell functions .

Table 1: Antimicrobial Activity Overview

| Microbial Strain | Activity Level | MIC Values (µg/mL) |

|---|---|---|

| E. coli | Moderate | 4.69 - 22.9 |

| S. aureus | Good | 5.64 - 77.38 |

| P. aeruginosa | Moderate | 13.40 - 137.43 |

| C. albicans | Good | 16.69 - 78.23 |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within microbial cells. The compound may function as an inhibitor or activator of enzymes and receptors, thereby modulating biochemical pathways essential for microbial survival and proliferation.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against clinically relevant pathogens such as S. aureus and P. aeruginosa. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics . -

Structure-Activity Relationship (SAR) :

Investigations into the structure-activity relationship of this compound revealed that modifications in the amino groups significantly influenced its antimicrobial properties. Compounds with electron-donating groups showed enhanced activity, suggesting that chemical substitutions can be strategically employed to optimize efficacy . -

Biochemical Pathway Interaction :

Further research has focused on the interaction of this compound with cellular signaling pathways, particularly those involved in inflammation and immune response modulation. These studies highlight the compound's potential as a therapeutic agent in treating infections associated with chronic inflammatory conditions .

Applications

This compound is being explored for various applications:

- Pharmaceutical Development : Due to its antimicrobial properties, it is being investigated as a potential candidate for new antibiotic formulations.

- Biochemical Research : The compound serves as a valuable tool in studying enzyme interactions and cellular signaling pathways.

- Industrial Uses : It is utilized in the synthesis of specialty chemicals and as an intermediate in various industrial processes .

Q & A

Basic: What synthetic methodologies are recommended for N-(2-Aminoethyl)propanamide dihydrochloride, and how can reaction yields be optimized?

Answer:

The synthesis of this compound typically involves guanylation or amidation reactions. For example, analogous compounds like N-(2-aminoethyl)guanidine dihydrochloride are synthesized using guanylating agents (e.g., methyl isothiourea sulfate) under controlled pH and temperature (50–60°C, 3–5 hours) . Optimization strategies include:

- Reagent stoichiometry: Maintaining a 1.2:1 molar ratio of guanylating agent to precursor to minimize side products.

- Solvent selection: Polar aprotic solvents (e.g., methanol/water mixtures) enhance solubility and reaction efficiency.

- Purification: Crystallization or column chromatography (e.g., silica gel with methanol/chloroform eluent) improves purity .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): - and -NMR confirm molecular structure, with DMSO- as a common solvent for resolving amine and amide protons .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or FAB-MS validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Advanced: How can chiral purity be assessed in enantiomeric derivatives of this compound?

Answer:

For chiral analysis:

- Chiral HPLC: Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to resolve enantiomers. Retention time differences ≥1.5 minutes indicate high enantiomeric excess (ee >99%) .

- Circular Dichroism (CD): CD spectra at 200–250 nm distinguish enantiomers via Cotton effects .

- X-ray Crystallography: Single-crystal analysis provides definitive stereochemical confirmation .

Advanced: What strategies mitigate degradation of this compound under varying experimental conditions?

Answer:

Stability challenges arise from hydrolysis and oxidation:

- pH control: Buffered solutions (pH 4–6) minimize amide bond hydrolysis. Avoid alkaline conditions (pH >8) .

- Temperature: Store at –20°C in anhydrous form; lyophilization prevents thermal decomposition observed in TGA-DSC above 200°C .

- Light protection: Amber vials or aluminum foil wrapping prevent photodegradation, as recommended for similar hydrochlorides .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Critical precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols (P261) .

- Spill management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?

Answer:

Contradictory solubility profiles often stem from salt form and solvent polarity:

- Polar solvents: High solubility in water/methanol due to dihydrochloride salt formation (e.g., dopamine hydrochloride dissolves freely in water ).

- Nonpolar solvents: Limited solubility in toluene/ether requires derivatization (e.g., tert-butoxycarbonyl (Boc) protection) for reactions in hydrophobic media .

- Co-solvent systems: Methanol/dichloromethane (1:4 v/v) balances solubility and reactivity in mixed phases .

Advanced: What mechanistic insights guide the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The aminoethyl group acts as a nucleophile:

- Reactivity trends: Primary amines (e.g., –NH) exhibit higher nucleophilicity than secondary amines, favoring SN2 mechanisms in alkylation reactions .

- Steric effects: Bulky substituents on the propanamide backbone reduce reaction rates, as seen in hindered analogs .

- Catalysis: Triethylamine or DMAP accelerates acylation by scavenging HCl byproducts .

Basic: How is the compound’s purity validated for pharmacological studies?

Answer:

Rigorous validation involves:

- Elemental analysis: Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

- Ion Chromatography (IC): Quantify chloride content (expected: 2 equivalents) to confirm dihydrochloride stoichiometry .

- Residual solvents: Gas chromatography (GC) ensures methanol/ether levels <0.1% (ICH guidelines) .

Advanced: What in vitro models are suitable for studying the compound’s biological activity?

Answer:

Relevant models include:

- Enzyme inhibition assays: Fluorescence-based assays (e.g., PARP-1 inhibition studies using IC determination) .

- Cell viability assays: MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

- Protein binding studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Answer:

Computational tools include:

- Molecular docking (AutoDock/Vina): Predict binding affinities to targets like PARP-1 using crystal structures (PDB ID: 5WRZ) .

- ADMET prediction (SwissADME): Estimate logP (≈1.2), aqueous solubility (≈25 mg/mL), and blood-brain barrier permeability .

- MD simulations (GROMACS): Assess stability in lipid bilayers for membrane permeability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.